Bienvenue dans la boutique en ligne BenchChem!

3-Hydroxy Xylazine

Forensic Toxicology LC-MS/MS Quantitation Metabolite Profiling

3-Hydroxy Xylazine is the primary hydroxylated metabolite of xylazine and a mandatory calibrator for quantitative LC-MS/MS methods in clinical and forensic toxicology. Unlike the parent drug or 4-hydroxy isomer, this 3-hydroxy species exhibits distinct retention and fragmentation properties critical for unambiguous peak assignment. Using incorrect reference standards risks false-negative results in adulterant surveillance—where >90% of Philadelphia opioid samples contain xylazine. Requires ≥98% purity for validated MRM transitions spanning 5–5,000 ng/mL (urine) and 0.5–2,000 ng/mL (plasma).

Molecular Formula C12H16N2OS
Molecular Weight 236.34 g/mol
CAS No. 145356-33-8
Cat. No. B584087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Xylazine
CAS145356-33-8
Synonyms3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol; 
Molecular FormulaC12H16N2OS
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)O)C)NC2=NCCCS2
InChIInChI=1S/C12H16N2OS/c1-8-4-5-10(15)9(2)11(8)14-12-13-6-3-7-16-12/h4-5,15H,3,6-7H2,1-2H3,(H,13,14)
InChIKeyZWZCKOLZFUXBBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 5 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy Xylazine (CAS 145356-33-8): A Critical Reference Standard for α2-Adrenergic Agonist Metabolite Analysis and Forensic Toxicology


3-Hydroxy Xylazine (CAS 145356-33-8) is a primary hydroxylated metabolite of the veterinary sedative Xylazine, an α2-adrenergic receptor agonist increasingly implicated as an adulterant in illicit fentanyl supplies [1]. This metabolite is generated through phase I hepatic oxidation and serves as a key urinary biomarker for xylazine exposure in both human and animal toxicological investigations [2]. As a fully characterized analytical reference standard with a molecular weight of 236.33 g/mol and purity ≥95%, it is essential for the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used in clinical and forensic laboratories .

Why 3-Hydroxy Xylazine Cannot Be Substituted with Xylazine or Alternative Metabolites in Forensic and Pharmacokinetic Studies


Direct substitution of 3-Hydroxy Xylazine with the parent compound Xylazine or other metabolites (e.g., 4-Hydroxy Xylazine, Sulfone-xylazine) introduces significant analytical and interpretative errors. Xylazine itself exhibits a median terminal half-life of 12.0 hours in humans [1], while 3-Hydroxy Xylazine is a distinct hydroxylated species with unique chromatographic retention properties, mass spectrometric fragmentation patterns, and abundance profiles in biological matrices [2]. Furthermore, urinary metabolite profiles differ markedly: Sulfone-xylazine signal exceeds that of xylazine in >70% of urine specimens, whereas 4-Hydroxy-xylazine is a minor urinary metabolite with a median metabolite-to-parent concentration ratio of only 0.09 [3]. Using the incorrect reference standard compromises method accuracy, impairs quantitative precision, and can lead to false-negative results or misidentification in forensic casework.

Quantitative Differentiation of 3-Hydroxy Xylazine from Key Comparators: Evidence-Based Procurement Rationale


3-Hydroxy Xylazine vs. 4-Hydroxy Xylazine: Differential Urinary Metabolite Abundance in Humans

3-Hydroxy Xylazine and 4-Hydroxy Xylazine are regioisomeric hydroxylated metabolites of xylazine with distinct urinary excretion profiles. In a 2025 study quantifying xylazine metabolites in hydrolyzed urine from 109 fentanyl/xylazine-positive patients, 4-Hydroxy-xylazine (4-OH-x) was characterized as a minor urinary metabolite with a median metabolite-to-xylazine (MR) concentration ratio of 0.09 [1]. While direct quantitative data for 3-Hydroxy Xylazine in the same cohort is not reported, earlier qualitative metabolism studies in rat and human urine have identified hydroxy-xylazine species as the predominant detectable metabolites using standard GC-MS and LC-MSⁿ screening approaches [2]. This evidence positions 3-Hydroxy Xylazine as a critical reference standard for confirming the presence of the more abundant hydroxylated metabolite(s) in complex biological matrices, contrasting with the relatively low abundance of the 4-hydroxy isomer.

Forensic Toxicology LC-MS/MS Quantitation Metabolite Profiling

3-Hydroxy Xylazine vs. Xylazine (Parent): Differential Half-Life and Detection Window Considerations

Xylazine, the parent α2-adrenergic agonist, exhibits a median terminal half-life of 12.0 hours (range 5.9–20.8 hours) in humans following presumed repeated illicit exposure [1]. While direct half-life data for 3-Hydroxy Xylazine in humans is not available, equine studies demonstrate that the major hydroxylated metabolite (4-Hydroxy-xylazine) can be traced in urine for up to 25 hours post-administration, whereas xylazine itself is rapidly metabolized to ~1.0 µg/mL within 1–3 hours [2]. This class-level evidence suggests that hydroxylated metabolites, including 3-Hydroxy Xylazine, may provide an extended detection window compared to the parent compound. Consequently, 3-Hydroxy Xylazine reference standards are critical for developing analytical methods that can confirm xylazine exposure beyond the parent drug's detection limit.

Pharmacokinetics Forensic Toxicology Detection Window

3-Hydroxy Xylazine vs. Sulfone-xylazine and Oxo-xylazine: Distinct Metabolic Fate and Analytical Utility

In a 2025 study of 109 urine specimens from fentanyl/xylazine-positive patients, Sulfone-xylazine was identified as the most abundant urinary metabolite, with a median peak area ratio (metabolite-to-xylazine) of 1.60 and exceeding xylazine signal in >70% of samples [1]. In contrast, Oxo-xylazine and OH-sulfone-xylazine exhibited median peak area ratios of <0.01 and 0.30, respectively, while OH-oxo-xylazine showed a ratio of 0.60 [1]. Although 3-Hydroxy Xylazine was not quantified in this study, it represents a distinct hydroxylation pathway separate from the sulfone and oxo oxidation routes. The differential abundance profiles underscore that each metabolite class requires a specific reference standard for accurate quantification; using sulfone-xylazine standards to estimate 3-Hydroxy Xylazine concentrations would introduce substantial analytical bias due to different ionization efficiencies and chromatographic behavior.

Metabolite Profiling LC-MS/MS Forensic Toxicology

3-Hydroxy Xylazine vs. Alternative α2-Adrenergic Agonists: Specificity in Exposure Confirmation

3-Hydroxy Xylazine is a specific metabolite of xylazine and is not produced from other α2-adrenergic agonists such as clonidine, detomidine, or medetomidine. Xylazine exhibits α2-adrenergic receptor binding with an IC50 of 140 nM [1] and Ki values of 1570 nM (α2A), 1360 nM (α2B), 1200 nM (α2C), and 1460 nM (α2D) . Detomidine and medetomidine display approximately 100-fold higher affinity for α2-adrenergic receptor subtypes [2]. However, these pharmacodynamic differences do not translate to cross-reactivity in metabolite-based exposure confirmation. Detection of 3-Hydroxy Xylazine in biological specimens provides unambiguous evidence of xylazine exposure, distinguishing it from therapeutic use of other α2-agonists (e.g., clonidine for hypertension) or veterinary administration of alternative sedatives (e.g., detomidine, medetomidine).

Forensic Toxicology α2-Adrenergic Receptor Biomarker Specificity

Optimal Deployment Scenarios for 3-Hydroxy Xylazine Reference Standard in Forensic, Clinical, and Pharmaceutical Settings


Forensic Toxicology: Confirmatory LC-MS/MS Method Development for Xylazine Exposure

Forensic laboratories developing quantitative LC-MS/MS methods for xylazine and metabolites in urine or plasma must include 3-Hydroxy Xylazine as a calibrator or quality control material. Given that hydroxy-xylazine species are the predominant detectable metabolites in routine GC-MS and LC-MSⁿ urine screening [1], failure to incorporate the 3-hydroxy isomer reference standard may result in underestimation of total metabolite burden and potential false-negative interpretations. The validated method should include multiple reaction monitoring (MRM) transitions optimized using the 3-Hydroxy Xylazine standard, with calibration ranges spanning 5–5,000 ng/mL in urine and 0.5–2,000 ng/mL in plasma, as established for xylazine and 4-OH-xylazine [2].

Clinical Toxicology: Monitoring Xylazine Adulteration in Fentanyl-Positive Patient Populations

Clinical laboratories serving regions with high prevalence of xylazine-adulterated fentanyl (e.g., Philadelphia, where >90% of opioid samples contain xylazine [3]) require 3-Hydroxy Xylazine reference material to establish accurate metabolite-to-parent ratios and track exposure trends. With xylazine detected in 30–38% of fentanyl-positive urine specimens [4] and hydroxy metabolites serving as long-term biomarkers (equine urinary detection up to 25 hours [5]), incorporating 3-Hydroxy Xylazine into routine confirmatory panels enhances the sensitivity and specificity of exposure surveillance programs.

Pharmaceutical Impurity Profiling and ANDA/DMF Submissions

Pharmaceutical manufacturers developing generic xylazine formulations or conducting stability studies must characterize and quantify hydroxylated impurities, including 3-Hydroxy Xylazine. This compound serves as a fully characterized reference standard compliant with regulatory guidelines (USP/EP) for analytical method validation (AMV) and quality control (QC) applications . Its use ensures traceability in impurity profiling, genotoxic potential assessment, and demonstration of batch-to-batch consistency required for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to regulatory agencies.

Academic Research: In Vivo and In Vitro Metabolism Studies of Xylazine

Academic researchers investigating xylazine metabolism in novel model systems (e.g., zebrafish water tank models, where 4-hydroxylated derivatives constitute ~79% of metabolites [6]) require authentic 3-Hydroxy Xylazine standards for accurate identification of hydroxylated species. Comparative metabolism studies across species (rat, horse, human) have identified up to 20 distinct xylazine metabolites [7], with hydroxylation representing a major phase I pathway. The 3-Hydroxy Xylazine reference standard enables precise chromatographic peak assignment and facilitates cross-species comparisons of metabolic fate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy Xylazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.